(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of a fluorine atom and a benzo[d]thiazole moiety, contribute to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Ylidene Group: The ylidene group can be introduced by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Formation of the Dioxine Ring: The dioxine ring can be formed by the cyclization of a suitable diol with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic benefits.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties, such as thermal stability and chemical reactivity, make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
- (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- (E)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- (E)-N-(4-iodo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in various applications.
Biological Activity
The compound (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide represents a novel class of thiazole derivatives that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.
Synthesis
The synthesis of thiazole derivatives typically involves multiple steps including electrophilic aromatic substitution and condensation reactions. The specific synthetic route for this compound may follow established protocols for similar compounds:
- Electrophilic Aromatic Substitution : Introduction of the fluorine and methyl groups onto the benzothiazole ring.
- Formation of Dioxine Structure : Cyclization processes to form the dioxine moiety.
- Amidation : Reaction with carboxylic acids to yield the final amide structure.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The biological activity can be attributed to the presence of electron-withdrawing groups on the thiazole ring which enhance their interaction with cellular targets.
Table 1: Summary of Biological Activities of Thiazole Derivatives
Compound Structure | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Thiazole Derivative A | Anticancer | 1.61 | |
Thiazole Derivative B | Antimicrobial | 0.85 | |
Thiazole Derivative C | Anticonvulsant | 20 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents.
Anti-inflammatory Effects
Some thiazole derivatives have exhibited anti-inflammatory activity in vivo. For example, compounds with structural similarities demonstrated reduced levels of pro-inflammatory cytokines in animal models, suggesting a therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives:
- Electron-Withdrawing Groups : Enhance the anticancer potency.
- Substituents on the Phenyl Ring : Influence both cytotoxicity and selectivity towards cancer cells.
- Dioxine Moiety : Contributes to improved solubility and bioavailability.
Case Study 1: Anticancer Efficacy
In a recent study involving a series of thiazole derivatives, one compound demonstrated an IC50 value less than that of doxorubicin against A431 cancer cells, indicating superior efficacy in inhibiting tumor growth .
Case Study 2: Antimicrobial Activity
Another investigation reported that a related thiazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value as low as 0.85 µM .
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-16-11-8(14)3-2-4-10(11)20-13(16)15-12(17)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZMNFIUQKINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.